ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate
Description
Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a benzofuropyrimidine derivative featuring a fused tricyclic core (benzofuran + pyrimidine) with a 2,4-dioxo moiety, a phenyl substituent at position 3, and an ethyl ester-linked acetamido side chain.
Properties
CAS No. |
877656-65-0 |
|---|---|
Molecular Formula |
C22H19N3O6 |
Molecular Weight |
421.409 |
IUPAC Name |
ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C22H19N3O6/c1-2-30-18(27)12-23-17(26)13-24-19-15-10-6-7-11-16(15)31-20(19)21(28)25(22(24)29)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26) |
InChI Key |
JBFROOONXQLKHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This is achieved through a substitution reaction where a phenyl group is introduced into the core structure.
Acetylation: The compound is then acetylated to introduce the acetamido group.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Target Compound vs. Ethyl (2,5-Dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo-[1,2-a]pyrimidin-3-yl)acetate ()
- Core Structure: The target compound has a benzofuro[3,2-d]pyrimidine core (tricyclic), whereas the analog in incorporates an additional imidazole ring, forming a tetracyclic imidazo[1,2-a]benzofuropyrimidine system.
Substituents :
- Both compounds feature a phenyl group and an ethyl ester. However, the target compound’s acetamido side chain may enhance hydrogen-bonding interactions compared to the analog’s simpler acetate substituent.
Crystallography :
- The analog’s crystal structure reveals coplanar ring atoms (max deviation: 0.057 Å) and a phenyl ring twisted at 54.23°, suggesting reduced π-stacking efficiency compared to a fully planar system. The target compound’s phenyl orientation (unreported) could influence similar intermolecular interactions .
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Chromenone Derivatives ()
- Core Structure: describes a pyrazolo[3,4-d]pyrimidine fused to a chromenone (benzopyran-4-one), distinct from the benzofuropyrimidine core of the target compound. The pyrazole ring in introduces a five-membered nitrogen-rich heterocycle, which may confer higher polarity and metabolic stability compared to the target’s furan-containing system .
Biological Activity
Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. The synthesis generally begins with the formation of the benzofuro-pyrimidine core, followed by subsequent modifications to introduce the ethyl acetate moiety. Detailed synthetic pathways can be found in literature that discusses similar compounds with quinazoline and benzofuro structures .
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit notable antimicrobial properties. For instance, studies have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The compound has shown promise in anticancer research. It has been tested against several cancer cell lines, revealing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest. The structural features of the compound are believed to enhance its interaction with DNA or specific cellular targets involved in cancer progression .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with compounds derived from similar structural frameworks. This compound has been evaluated in animal models for its potential to reduce seizure frequency and severity, indicating a possible role in managing epilepsy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- DNA Interaction : Its structure allows for potential intercalation into DNA strands, disrupting replication processes.
- Cell Signaling Modulation : The compound could influence various signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study published by Al-Khuzaie & Al-Majidi (2014), derivatives similar to this compound were tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations.
Case Study 2: Antitumor Activity
A recent investigation into the compound's effects on human cancer cell lines revealed IC50 values indicating effective cytotoxicity. The study highlighted that treatment led to enhanced apoptosis markers and reduced cell viability after 48 hours of exposure .
Data Table: Summary of Biological Activities
| Biological Activity | Model/System Used | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Significant inhibition | Al-Khuzaie & Al-Majidi (2014) |
| Antitumor | Human cancer cell lines | Cytotoxicity (IC50 values) | El-Azab (2013) |
| Anticonvulsant | Animal models | Reduced seizure frequency | El-Helby & Wahab (2003) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
